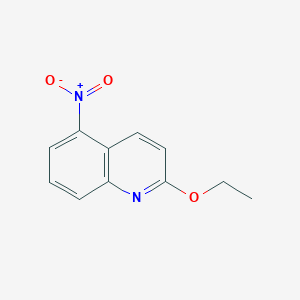

2-Ethoxy-5-nitroquinoline

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-ethoxy-5-nitroquinoline |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11-7-6-8-9(12-11)4-3-5-10(8)13(14)15/h3-7H,2H2,1H3 |

InChI Key |

AJGBYJMGQNVVSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Ethoxy 5 Nitroquinoline

Fundamental Reaction Mechanisms in Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound, is characterized by a fused ring system composed of a benzene (B151609) ring and a pyridine (B92270) ring. This structure dictates its chemical reactivity, which encompasses both electrophilic and nucleophilic substitution reactions. The distribution of electrons within the two rings is not uniform; the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring (carbocyclic ring) is comparatively electron-rich. youtube.com

This electronic disparity governs the regioselectivity of substitution reactions. Electrophilic aromatic substitution (EAS) predominantly occurs on the more activated benzene moiety, typically at positions C-5 and C-8. youtube.comquimicaorganica.org The stability of the resulting cationic intermediate (Wheland intermediate) is a key factor in determining this preference. Attack at C-5 or C-8 allows for the delocalization of the positive charge across the carbocyclic ring without disrupting the aromaticity of the pyridine ring in certain resonance structures.

Conversely, nucleophilic aromatic substitution (SNAr) targets the electron-deficient pyridine ring. The most favorable positions for nucleophilic attack are C-2 and C-4, which are ortho and para to the nitrogen atom, respectively. youtube.com The presence of the nitrogen atom stabilizes the negatively charged Meisenheimer-like intermediate formed during the reaction. In acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This further deactivates the entire ring system towards electrophilic attack but can facilitate certain nucleophilic additions.

Investigation of Electrophilic and Nucleophilic Processes

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocationic intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Substitution: Nucleophilic substitution on the quinoline ring typically follows an addition-elimination mechanism, especially when a good leaving group is present. However, quinoline can also undergo nucleophilic substitution of a hydrogen atom, particularly when activated by electron-withdrawing groups. A notable example is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH₂) in liquid ammonia to yield 2-aminoquinoline. stackexchange.com The reaction involves the addition of the nucleophile (⁻NH₂) to the C-2 position, followed by the elimination of a hydride ion (H⁻), which is subsequently accepted by another molecule or an oxidizing agent in the reaction mixture.

Specific Reaction Mechanisms Involving 2-Ethoxy-5-nitroquinoline

The introduction of an ethoxy group at the C-2 position of a quinoline ring, particularly one bearing a nitro group, can be achieved through nucleophilic substitution pathways. While a direct synthesis for this compound is not prominently detailed, analogous syntheses provide insight into the mechanism. For instance, the synthesis of 2-ethoxy-7-nitroquinoline involves the intramolecular cyclization of an N-(2-methyl-5-nitrophenyl)acetimidic acid ethyl ester intermediate, initiated by a strong base like potassium tert-butoxide. researchgate.net This suggests a mechanism where a precursor anilide is cyclized, and the ethoxy group is already present in the starting material or is introduced via reaction with an ethoxide source.

Alternatively, a more direct route involves the nucleophilic substitution of a suitable leaving group at the C-2 position of 5-nitroquinoline (B147367). A common precursor would be 2-chloro-5-nitroquinoline (B41700). The mechanism would proceed as follows:

Nucleophilic Attack: The ethoxide ion (EtO⁻), a potent nucleophile, attacks the electron-deficient C-2 carbon of the 5-nitroquinoline ring. The presence of the nitro group at C-5 further withdraws electron density from the ring system, making C-2 more susceptible to attack.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the ring system and onto the nitro group.

Elimination of Leaving Group: The leaving group, typically a halide like chloride, is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The ethoxy group at the C-2 position is generally stable but can be susceptible to substitution by stronger nucleophiles under forcing conditions. Studies on related 2-alkoxy naphthoquinones have shown that such groups can undergo substitution reactions, and their reactivity is influenced by other substituents on the ring system. nih.gov

The nitro group (NO₂) at the C-5 position plays a crucial role in the reactivity of this compound. Its strong electron-withdrawing nature significantly influences the electron density distribution across the entire quinoline scaffold. nih.govmdpi.com

Activation towards Nucleophilic Attack: The primary effect of the nitro group is the potent activation of the quinoline ring for nucleophilic aromatic substitution. nih.govnih.gov By withdrawing electron density through both inductive (-I) and resonance (-M) effects, it makes the ring system more electrophilic. This facilitates reactions with nucleophiles, which might not occur or would require much harsher conditions on an unsubstituted quinoline ring. The nitro group particularly activates the positions ortho and para to it for nucleophilic attack. In the case of 5-nitroquinoline, this would enhance reactivity at the C-6 and C-8 positions. researchgate.net

A key reaction mechanism enabled by the nitro group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . nih.gov This reaction allows for the direct substitution of hydrogen atoms at positions activated by the nitro group. The mechanism involves the addition of a nucleophile (often a carbanion bearing a leaving group) to an electrophilic carbon, followed by base-induced β-elimination to restore aromaticity. nih.govresearchgate.net For 5-nitroquinoline, VNS reactions have been shown to occur at the C-6 position. researchgate.net

| Position | Electronic Effect of 5-Nitro Group | Predicted Reactivity |

| C-2 | Activated by pyridine N | Susceptible to Nucleophilic Attack |

| C-4 | Activated by pyridine N | Susceptible to Nucleophilic Attack |

| C-6 | Activated by 5-NO₂ (ortho) | Highly Susceptible to Nucleophilic Attack (e.g., VNS) |

| C-7 | Meta to 5-NO₂ | Less activated towards Nucleophilic Attack |

| C-8 | Activated by 5-NO₂ (para to N, but influenced by peri-interaction) | Susceptible to Electrophilic Attack (in neutral quinoline) |

Cycloaddition reactions are powerful tools for constructing cyclic molecules and involve the concerted formation of new sigma bonds from pi electrons. youtube.com The reactivity of a compound in a cycloaddition reaction is governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The presence of a strong electron-withdrawing nitro group significantly lowers the energy of the LUMO of the quinoline system. This makes nitro-substituted quinolines, and specifically this compound, highly electron-deficient. Consequently, they are excellent candidates to act as the electron-poor component in cycloaddition reactions, particularly as dienophiles in Diels-Alder [4+2] cycloadditions or as dipolarophiles in [3+2] cycloadditions. nih.gov

[4+2] Cycloaddition (Diels-Alder Type): Electron-deficient 2-pyridones and quinolones are known to serve as dienophiles in Diels-Alder reactions with electron-rich dienes. nih.gov By analogy, the C6-C7 double bond of the benzene ring in this compound, activated by the nitro group, could potentially act as a dienophile. The reaction would proceed via a concerted mechanism, leading to the formation of a new six-membered ring fused to the quinoline core. The reaction is typically thermally allowed and proceeds with high stereospecificity. youtube.com

[3+2] Dipolar Cycloaddition: The electron-deficient π-system of this compound can also react with 1,3-dipoles (e.g., azides, nitrones, nitrile oxides) to form five-membered heterocyclic rings. In this type of reaction, the regioselectivity is controlled by the FMO interactions between the 1,3-dipole and the dipolarophile (the nitroquinoline). researchgate.net The nitro group's influence on the LUMO coefficients would direct the regiochemical outcome of the cycloaddition.

Catalytic Effects on Reactivity and Selectivity

Catalysis plays a vital role in modern organic synthesis, often enabling reactions under milder conditions and controlling selectivity (chemo-, regio-, and stereo-selectivity). In quinoline chemistry, various catalysts are employed to influence reactivity.

Acid Catalysis: As discussed, strong acids protonate the quinoline nitrogen, forming the quinolinium ion. This alters the electronic properties of the ring, deactivating it for electrophilic substitution but potentially activating it for certain nucleophilic additions. In reactions like the Friedländer synthesis of quinolines, both acid and base catalysis are commonly used to promote the initial condensation and subsequent cyclization steps. pharmaguideline.comiust.ac.ir

Metal Catalysis: Transition metals are widely used to catalyze the functionalization of quinolines.

Palladium (Pd), Rhodium (Rh), and Copper (Cu) catalysts are extensively used for C-H activation and cross-coupling reactions, allowing for the regioselective introduction of various functional groups onto the quinoline scaffold. nih.gov

Mercury (Hg) catalysts , such as Hg(OTf)₂, have been used to catalyze the ring closure of N-(2-alkynyl)anilines to form quinolines, avoiding the incorporation of a halogen at the 3-position that occurs with electrophilic cyclization. nih.gov

Iron (Fe) catalysts can be used in domino reactions, such as the in situ reduction of a nitro group followed by a Friedländer heterocyclization to produce substituted quinolines from 2-nitrobenzaldehydes. mdpi.com

While specific catalytic studies on this compound are not widely reported, the principles of catalysis in quinoline chemistry are directly applicable. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig) could potentially be used to functionalize the quinoline core, with the selectivity being influenced by the electronic and steric effects of the ethoxy and nitro groups. Similarly, acid or base catalysis could be employed to modulate the reactivity of the compound in condensation or substitution reactions.

| Catalyst Type | Potential Application in this compound Chemistry | Reaction Type |

| Acid (e.g., H₂SO₄, TFA) | Protonation of quinoline nitrogen, activation for specific nucleophilic additions. | Electrophilic/Nucleophilic Substitution |

| Base (e.g., NaOEt, K₂CO₃) | Deprotonation of nucleophiles for substitution reactions. | Nucleophilic Substitution |

| Palladium (Pd) | C-H activation at C-8; Cross-coupling if a halide is present. | Cross-Coupling Reactions |

| Iron (Fe) | Reduction of the C-5 nitro group to an amino group. | Reduction |

Intermediate Formation and Transformation in Reactions of this compound

One of the principal reactions involving a related precursor, 2-chloro-5-nitroquinoline, is its conversion to this compound. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ethoxide ion attacks the carbon atom bonded to the chlorine, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring and onto the nitro group. The subsequent departure of the chloride ion results in the final product.

While specific studies on the further reactions of this compound are scarce, potential transformations can be postulated. The nitro group can be reduced to an amino group, which would proceed through nitroso and hydroxylamine intermediates. These intermediates are typically highly reactive and not isolated. The resulting 5-amino-2-ethoxyquinoline would have significantly different electronic properties and reactivity compared to the parent nitro compound.

Additionally, reactions involving the quinoline ring itself are possible. For instance, direct amination of other nitroquinoline derivatives has been shown to proceed through the initial addition of a nucleophile to form a sigma-complex intermediate. nih.gov By analogy, a potent nucleophile could potentially add to the this compound ring at an electron-deficient position, forming a similar sigma-complex. The stability and subsequent transformation of such an intermediate would depend on the reaction conditions and the nature of the nucleophile.

The table below summarizes the plausible, though not experimentally detailed for this specific compound, intermediates in key reactions.

Table 1: Plausible Intermediates in Reactions Involving this compound and its Precursors

| Reaction Type | Precursor/Reactant | Nucleophile/Reagent | Plausible Intermediate | Subsequent Transformation |

| Nucleophilic Aromatic Substitution (Synthesis) | 2-Chloro-5-nitroquinoline | Ethoxide | Meisenheimer Complex | Elimination of Chloride |

| Nitro Group Reduction | This compound | Reducing Agents (e.g., SnCl2) | Nitrosoquinoline, Hydroxylaminoquinoline | Formation of Amino Group |

| Nucleophilic Addition to Ring | This compound | Strong Nucleophile (e.g., Amide) | Sigma (σ) Complex | Aromatization via Hydride Loss |

It is important to emphasize that the detailed characterization and isolation of these intermediates for this compound specifically have not been reported. Further experimental studies, likely employing spectroscopic techniques such as NMR and mass spectrometry, would be necessary to confirm the structures and understand the transformation pathways of these transient species. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

No specific DFT application studies were found for 2-Ethoxy-5-nitroquinoline.

Electronic Structure Calculations

No specific electronic structure calculations for this compound are available.

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the reviewed literature.

There are no published studies detailing the Electron Localization Function (ELF) or Reduced Density Gradient (RDG) analysis for this compound.

Reactivity Descriptors

No specific studies on the reactivity descriptors of this compound were found.

No Molecular Electrostatic Potential (MEP) maps or related analyses for this compound are available in the scientific literature.

There are no published calculations of Fukui functions or other local reactivity descriptors for this compound.

Lack of Publicly Available Research Data for "this compound"

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature containing the specific computational and theoretical investigations requested for the chemical compound “this compound”.

The instructions provided require a detailed article structured around specific computational chemistry topics, including quantum mechanical studies of reaction mechanisms, Natural Bond Orbital (NBO) analysis, theoretical prediction of spectroscopic parameters, and computational modeling of molecular interactions, complete with data tables and detailed research findings.

The search for this information across scientific databases and academic journals did not yield any studies that have performed these specific analyses on "this compound". While general principles and methodologies of computational chemistry, such as Transition State Theory, Reaction Coordinate Analysis, and NBO analysis, are well-documented, their application to this particular compound has not been published in the accessible literature.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without fabricating data. Providing a factual and data-rich response as per the user's quality standards is unachievable due to the absence of foundational research on this specific molecule.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

The unequivocal structural elucidation of complex organic molecules like 2-Ethoxy-5-nitroquinoline necessitates the application of sophisticated spectroscopic methodologies. Beyond basic NMR, techniques such as mass spectrometry would be employed to determine the molecular weight and fragmentation patterns, while infrared (IR) spectroscopy could identify characteristic functional groups. For complex structural problems, X-ray crystallography offers the definitive solid-state structure. However, for the purposes of this analysis, we will focus on the powerful capabilities of high-resolution NMR spectroscopy to confirm the constitution of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity of atoms and infer stereochemical relationships. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments would be utilized for a comprehensive structural assignment.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group and the aromatic protons on the quinoline (B57606) ring system.

The ethoxy group would exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling to each other. The chemical shifts of these protons would be influenced by the adjacent oxygen atom.

The aromatic region of the spectrum would display a more complex pattern of signals corresponding to the protons on the nitro-substituted quinoline core. The precise chemical shifts and coupling constants (J-values) of these aromatic protons are diagnostic of their relative positions on the ring and the electronic effects of the nitro and ethoxy substituents.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 | d | ~8.5 |

| H-4 | ~8.0 | d | ~8.5 |

| H-6 | ~8.4 | d | ~9.0 |

| H-7 | ~7.8 | t | ~8.0 |

| H-8 | ~8.2 | d | ~7.5 |

| -OCH₂CH₃ | ~4.2 | q | ~7.0 |

| -OCH₂CH₃ | ~1.5 | t | ~7.0 |

d = doublet, t = triplet, q = quartet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The spectrum would show signals for the two carbons of the ethoxy group, with the methylene carbon appearing further downfield due to its direct attachment to the electronegative oxygen atom. The nine carbons of the quinoline ring would also produce distinct signals in the aromatic region of the spectrum. The positions of these signals are influenced by the nitrogen atom and the electron-withdrawing nitro group and electron-donating ethoxy group.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: As specific experimental data for this compound is not publicly available, this table represents predicted values based on known substituent effects. Actual experimental values may vary.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~110 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~145 |

| C-6 | ~125 |

| C-7 | ~130 |

| C-8 | ~122 |

| C-8a | ~148 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

The COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons on the quinoline ring would allow for the sequential assignment of these signals, helping to piece together the structure of the substituted aromatic system.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethoxy methylene protons to the ¹³C signal of the methylene carbon, and similarly for the methyl group. Each aromatic proton signal would also be correlated to its corresponding carbon signal, facilitating the complete assignment of the quinoline ring's carbon framework.

Two-Dimensional (2D) NMR Techniques

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional nuclear magnetic resonance (NMR) technique used to identify long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular skeleton, especially in identifying connections across quaternary carbons and heteroatoms.

For this compound, an HMBC experiment would be instrumental in confirming the substitution pattern on the quinoline ring and the position of the ethoxy group. Key expected correlations would include:

Correlations between the protons of the ethoxy group (-OCH2CH3) and the carbon at the C2 position of the quinoline ring.

Correlations between the aromatic protons on the quinoline ring and various carbon atoms, which would help to unambiguously assign the positions of the nitro group and the ethoxy group. For instance, the proton at C6 would be expected to show a correlation to C5 and C8, helping to confirm the location of the nitro group at C5.

Table 1: Hypothetical Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Bond Distance |

|---|---|---|

| H of -OCH₂- | C2 | ²J |

| H of -OCH₂- | C of -CH₃ | ²J |

| H of -CH₃ | C of -OCH₂- | ²J |

| H4 | C2, C5, C8a | ²J, ³J, ³J |

| H6 | C5, C8, C4a | ²J, ³J, ³J |

| H7 | C5, C8a | ³J, ²J |

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. Unlike COSY and HMBC, which show through-bond correlations, NOESY reveals through-space interactions. This is particularly useful for determining stereochemistry and conformation.

In the case of this compound, a NOESY experiment would help to confirm the planar structure of the quinoline ring and the orientation of the ethoxy substituent. Key anticipated NOESY correlations would include:

Correlations between the protons of the ethoxy group and the proton at the C3 position of the quinoline ring, indicating their spatial closeness.

Correlations between adjacent protons on the quinoline ring, such as between H3 and H4, and between H6, H7, and H8.

As with HMBC, specific experimental NOESY data for this compound is not available in the public domain. The interpretation of such a spectrum would rely on identifying cross-peaks that indicate protons are close to each other in space, typically within 5 Å.

Table 2: Expected Key NOESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Interaction |

|---|---|---|

| H of -OCH₂- | H3 | Strong |

| H3 | H4 | Strong |

| H6 | H7 | Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic wavenumber.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-O-C ether linkage, and the aromatic quinoline ring. While a specific experimental spectrum for this compound is not provided, the expected characteristic peaks are summarized in the table below based on established correlation tables.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Ether (C-O-C) | Asymmetric Stretch | 1250 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The quinoline ring system and the nitro group in this compound are significant chromophores. While specific UV-Vis data for this compound is not available, a patent for the separation of 5-nitroquinoline (B147367) and 8-nitroquinoline reports UV data for 5-nitroquinoline hydrochloride in ethanol (B145695), showing λmax values at 310 nm and 219 nm google.com. It is expected that this compound would exhibit a similar UV-Vis absorption profile due to the presence of the same core chromophoric system.

Table 4: UV-Vis Absorption Data for the Related Compound 5-Nitroquinoline Hydrochloride

| Compound | Solvent | λmax (nm) |

|---|

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₁H₁₀N₂O₃), the expected molecular weight is approximately 218.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₁H₁₀N₂O₃ by providing a highly accurate mass measurement.

Table 5: Theoretical Exact Mass for this compound

| Molecular Formula | Theoretical Exact Mass |

|---|

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. While specific experimental data is not available, expected fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a rearrangement.

Loss of the nitro group: Fragmentation involving the nitro group could include the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the quinoline ring: The aromatic ring system can also undergo characteristic fragmentation.

A study on the mass spectra of monomethoxyquinolines indicated that fragmentation often initiates at the methoxy group cdnsciencepub.com. A similar initiation would be expected for the ethoxy group in this compound.

Table 6: Potential Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure |

|---|---|

| [M - C₂H₄]⁺ | Ion resulting from loss of ethylene |

| [M - NO₂]⁺ | Ion resulting from loss of the nitro group |

Integrated Spectroscopic Approaches for Structure Elucidation

The definitive structural confirmation of this compound, a substituted quinoline derivative, necessitates a correlative approach, integrating data from various spectroscopic techniques. While a complete experimental dataset for this specific molecule is not extensively reported in publicly accessible literature, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous pathway to its structural elucidation. This section outlines the synergistic application of these methods in confirming the molecular structure of this compound.

The structural elucidation process begins with the interpretation of individual spectra to identify key functional groups and structural fragments. Subsequently, these fragments are pieced together, and the proposed structure is validated by ensuring consistency across all spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on patent literature, the following ¹H NMR spectral data has been reported for this compound in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.45 | Triplet (t) | 3H | Protons of the methyl group (-CH₃) in the ethoxy substituent. |

| 4.55 | Quartet (q) | 2H | Protons of the methylene group (-OCH₂-) in the ethoxy substituent. |

| 7.1 | Doublet (d) | 1H | Aromatic proton on the quinoline ring. |

| 7.65 | Triplet (t) | 1H | Aromatic proton on the quinoline ring. |

| 8.1 | Doublet (d) | 2H | Aromatic protons on the quinoline ring. |

| 8.8 | Doublet (d) | 1H | Aromatic proton on the quinoline ring. |

The signals at 1.45 ppm (triplet) and 4.55 ppm (quartet) are characteristic of an ethoxy group (-OCH₂CH₃), where the methylene protons are coupled to the methyl protons. The downfield shifts of the remaining signals (7.1-8.8 ppm) are indicative of protons attached to the aromatic quinoline ring system. The specific splitting patterns and chemical shifts of these aromatic protons would allow for the precise assignment of their positions on the nitro-substituted quinoline core.

¹³C NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₃), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of characteristic fragments, such as the ethoxy group or the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for the following functional groups:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C-O stretching (ether): Strong absorption in the region of 1000-1300 cm⁻¹.

N-O stretching (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

The collective interpretation of these spectroscopic data provides a comprehensive and definitive structural elucidation of this compound. The ¹H NMR confirms the presence and connectivity of the ethoxy group and the substitution pattern on the quinoline ring. The anticipated ¹³C NMR spectrum would verify the carbon framework. Mass spectrometry would confirm the molecular formula, and IR spectroscopy would identify the key functional groups. This integrated approach ensures a high degree of confidence in the assigned structure.

Applications and Role As a Synthetic Precursor

2-Ethoxy-5-nitroquinoline as a Building Block in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the quinoline (B57606) scaffold is a foundational component of many natural alkaloids and pharmacologically active compounds. This compound functions as a "building block," a molecule that can be incorporated into a larger structure through well-defined chemical reactions. researchgate.net The presence of the nitro group at the 5-position significantly influences the electronic properties of the benzene (B151609) portion of the quinoline ring, while the ethoxy group at the 2-position modulates the reactivity of the pyridine (B92270) ring. This dual functionalization provides chemists with specific sites for targeted modifications.

The strategic placement of the nitro and ethoxy groups on the quinoline core makes this compound a key starting material for developing advanced heterocyclic systems. The nitro group, in particular, is a versatile functional handle. It can be readily reduced to an amino group (–NH2), which can then serve as a nucleophile or a diazotization site for subsequent cyclization reactions. This transformation is a gateway to constructing novel ring systems appended to the quinoline framework. For example, the resulting 5-amino-2-ethoxyquinoline could be reacted with various reagents to form triazoles, pyrazoles, or other heterocyclic moieties.

The quinoline nucleus is a common substructure in polycyclic aromatic systems, and this compound can be a precursor for the synthesis of fused quinoline rings. nih.gov The general strategy involves introducing a secondary reactive group onto the quinoline core, which can then participate in an intramolecular cyclization reaction to form an additional ring.

For instance, the ethoxy group at the C2 position can be substituted by a nucleophile containing a suitable side chain. Alternatively, the nitro group can be reduced to an amine, which is then acylated with a reagent containing a terminal alkyne or alkene. The resulting intermediate can undergo intramolecular cyclization to generate tetracyclic systems, such as pyrazolo[4,3-c]quinolines or pyrrolo[2,3-f]quinolines. The synthesis of such fused systems is a significant area of research, as these scaffolds are often associated with potent biological activities. nih.govrsc.org

Precursor for Further Derivatization

The true synthetic utility of this compound lies in its capacity to be a versatile precursor for a wide range of derivatives. The existing functional groups can be modified or replaced, allowing for the systematic alteration of the molecule's properties.

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to facilitate subsequent reaction steps. This compound offers two primary sites for such modifications.

Reduction of the Nitro Group: The most common and significant interconversion is the reduction of the 5-nitro group to a 5-amino group. This transformation dramatically changes the electronic nature of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. This new amino group can undergo a plethora of reactions, including acylation, alkylation, diazotization, and participation in condensation reactions to form imines or Schiff bases.

Substitution of the Ethoxy Group: The 2-ethoxy group is situated on a position of the quinoline ring that is activated towards nucleophilic aromatic substitution (SNAr). This allows the ethoxy group to be displaced by various nucleophiles, such as amines, thiols, or alkoxides, providing a straightforward method to introduce diverse substituents at the 2-position.

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group | Resulting Compound (Example) |

| 5-Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | 5-Amino (-NH₂) | 5-Amino-2-ethoxyquinoline |

| 2-Ethoxy (-OCH₂CH₃) | Hydrazine (H₂NNH₂) | 2-Hydrazinyl | 2-Hydrazinyl-5-nitroquinoline |

| 2-Ethoxy (-OCH₂CH₃) | Sodium thiomethoxide (NaSMe) | 2-Methylthio (-SMe) | 2-(Methylthio)-5-nitroquinoline |

| 5-Nitro (-NO₂) | (Diazotization of amino group) | 5-Halo (e.g., -Br) | 5-Bromo-2-ethoxyquinoline |

Beyond direct functional group interconversions, the quinoline ring itself can be further modified. The directing effects of the existing substituents play a crucial role in these transformations.

Electrophilic Aromatic Substitution (SEAr): The 5-nitro group is a powerful deactivating group and a meta-director for electrophilic substitution on the benzene ring portion of the quinoline. Conversely, the 2-ethoxy group is an activating group and directs electrophiles to the pyridine ring. The interplay of these effects dictates the regioselectivity of reactions like halogenation, nitration, or sulfonation. However, the strong deactivating nature of the nitro group generally makes further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the 2-position is activated for nucleophilic attack. Additionally, the nitro group at the 5-position can activate the 6-position towards nucleophilic substitution, although this is generally less facile than substitution at the pyridine ring's activated positions.

Role in the Synthesis of Complex Organic Molecules

The chemical versatility of this compound makes it a valuable starting point for the multi-step synthesis of complex organic molecules. By employing a sequence of reactions involving functional group interconversion, substitution, and cyclization, chemists can build intricate molecular frameworks upon the quinoline scaffold. For example, 5-nitroquinoline (B147367) itself is a known intermediate in the synthesis of certain biologically active compounds. google.com The 2-ethoxy derivative provides an additional handle for modification, expanding its potential applications. The ability to first modify the 2-position via nucleophilic substitution and then reduce the nitro group to an amine for further reactions allows for a programmed and divergent synthesis strategy, enabling the creation of a library of related but distinct complex molecules from a single, common precursor.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted quinolines is a well-established field, yet there remains a continuous demand for more efficient, cost-effective, and environmentally benign methodologies. Future research into the synthesis of 2-Ethoxy-5-nitroquinoline should focus on overcoming the limitations of classical methods, which often require harsh reaction conditions and may result in modest yields.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, such as transition metals or nanoparticles, could significantly improve reaction efficiency and selectivity. For instance, the use of silica-functionalized magnetite nanoparticles has been shown to enhance reaction yields and reduce reaction times in the synthesis of other nitroquinolines. nih.gov

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of greener solvents, microwave-assisted synthesis, or flow chemistry, can lead to more sustainable synthetic processes. These techniques can reduce energy consumption and waste generation.

One-Pot Syntheses: Designing multi-component, one-pot reactions would streamline the synthetic process by minimizing intermediate isolation steps, thereby saving time and resources.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Nanocatalysis | Increased yield, reduced reaction time, catalyst recyclability | Development of tailored nanoparticles for quinoline (B57606) cyclization |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Optimization of reaction parameters for this compound |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design of continuous flow reactors for key synthetic steps |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting the properties of molecules. mdpi.com For this compound, advanced computational modeling can provide invaluable insights that are often difficult to obtain through experimental means alone.

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces of synthetic reactions to identify transition states and intermediates. This understanding is critical for optimizing reaction conditions.

Predict Spectroscopic and Electronic Properties: Computational models can accurately predict spectroscopic data (e.g., NMR, IR) and electronic properties (e.g., HOMO-LUMO energies). researchgate.neteurjchem.com These predictions can aid in the characterization of this compound and its derivatives and can help in understanding their reactivity.

In Silico Screening: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired properties, thereby prioritizing synthetic efforts.

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and electronic structure. researchgate.net | A deeper understanding of the molecule's stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. eurjchem.com | Correlation of electronic transitions with experimental observations. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. | Insight into solvation effects and intermolecular interactions. |

Exploration of New Derivatization Strategies

The functional groups of this compound—the ethoxy group, the nitro group, and the quinoline ring itself—provide multiple sites for chemical modification. Exploring new derivatization strategies is a promising avenue for creating a diverse library of novel compounds with potentially enhanced properties.

Future research in this area should focus on:

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then serve as a handle for a wide range of subsequent chemical transformations, such as amide or sulfonamide formation.

Functionalization of the Quinoline Ring: Electrophilic aromatic substitution reactions can be explored to introduce additional functional groups onto the quinoline scaffold. The positions of these substitutions will be directed by the existing ethoxy and nitro groups.

Variation of the Alkoxy Group: The ethoxy group at the 2-position can be replaced with other alkoxy or aryloxy groups to modulate the molecule's steric and electronic properties.

Integration of Experimental and Theoretical Approaches in Research

The synergy between experimental and theoretical research is a powerful paradigm for advancing our understanding of chemical systems. researchgate.neteurjchem.com For this compound, a tightly integrated approach where computational predictions guide experimental design and experimental results validate theoretical models will be essential for rapid progress.

This integrated approach can be applied to:

Rational Catalyst Design: Computational modeling can be used to design catalysts with optimal activity and selectivity for the synthesis of this compound. These theoretical designs can then be synthesized and tested experimentally.

Mechanism-Driven Optimization: By combining experimental kinetic studies with computational modeling of reaction pathways, a detailed understanding of the reaction mechanism can be achieved. This knowledge can then be used to rationally optimize reaction conditions for improved yields and purity.

Structure-Property Relationship Studies: A combined experimental and theoretical approach can be used to establish clear structure-property relationships for a series of this compound derivatives. This will enable the rational design of new molecules with tailored properties.

By pursuing these future research directions, the scientific community can significantly advance the chemistry of this compound, paving the way for the discovery of new applications and a deeper understanding of the fundamental properties of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethoxy-5-nitroquinoline with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and ethoxylation of quinoline derivatives. For nitration, use controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) to avoid over-nitration. Ethoxylation can be achieved via nucleophilic substitution using ethoxide ions under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for removing nitro byproducts . Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethoxy protons at δ ~1.3–1.5 ppm, nitro group deshielding adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Melting Point : Compare observed values (e.g., 534.15 K for structurally similar compounds) with literature to assess purity .

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., molecular formula C₁₁H₁₀N₂O₃) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (EN374 standard), lab coats, and safety goggles. Use respirators (e.g., EU EN 143-certified) if dust or vapors are generated .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial or cancer cell lines?

- Methodological Answer :

- Dose-Response Assays : Use serial dilutions (1–100 μM) in 96-well plates. For anticancer activity, employ MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculations via nonlinear regression .

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

- Mechanistic Studies : Combine with flow cytometry (apoptosis assays) or ROS detection probes to identify pathways .

Q. How should contradictory data on the compound’s stability or reactivity be resolved?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity (75% RH) for 1–4 weeks. Analyze degradation via HPLC-MS to identify products (e.g., nitro reduction or ethoxy hydrolysis) .

- Statistical Validation : Use ANOVA to compare batch-to-batch variability. Replicate experiments in triplicate to confirm reproducibility .

- Cross-Reference : Compare findings with structurally analogous nitroquinolines (e.g., 6-methyl-5-nitroquinoline degradation pathways) .

Q. What strategies can optimize the selectivity of this compound in catalytic or medicinal applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy chain length or nitro position) and test bioactivity. Use molecular docking to predict binding affinities with target proteins (e.g., topoisomerase II) .

- Kinetic Studies : Measure reaction rates under varying pH (4–10) and solvent polarities (e.g., DMSO vs. water) to identify optimal conditions .

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to enhance antimicrobial efficacy .

Data Presentation and Compliance

- Ethical Reporting : Adhere to guidelines for chemical safety and data transparency. Cite hazard classifications per ECHA standards and include detailed risk assessments in publications .

- Statistical Rigor : Apply t-tests or chi-square analyses for significance, and report confidence intervals (95% CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.